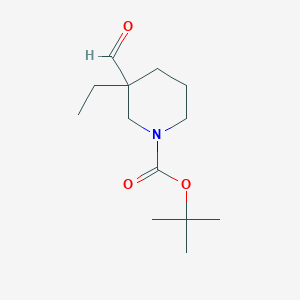
1-Boc-3-ethyl-3-formylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-3-ethyl-3-formylpiperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom and five carbon atoms. The compound this compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an ethyl group, and a formyl group attached to the piperidine ring. This compound is often used as an intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Boc-3-ethyl-3-formylpiperidine can be synthesized through various synthetic routes. One common method involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the ethyl and formyl groups. The reaction conditions typically involve the use of reagents such as di-tert-butyl dicarbonate (Boc2O) for the Boc protection, and ethylating agents like ethyl iodide for the introduction of the ethyl group. The formyl group can be introduced using formylating agents such as formic acid or formamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Industrial methods may also involve the use of catalysts to enhance reaction efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
1-Boc-3-ethyl-3-formylpiperidine undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Acidic conditions such as hydrochloric acid or trifluoroacetic acid for Boc deprotection.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of deprotected piperidine derivatives.
Aplicaciones Científicas De Investigación
1-Boc-3-ethyl-3-formylpiperidine is widely used in scientific research due to its versatility as a synthetic intermediate. Its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of biologically active compounds and drug candidates.
Medicine: Utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Applied in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 1-Boc-3-ethyl-3-formylpiperidine depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved depend on the specific derivative and its intended use.
Comparación Con Compuestos Similares
1-Boc-3-ethyl-3-formylpiperidine can be compared with other piperidine derivatives, such as:
1-Boc-3-piperidone: Similar in structure but with a ketone group instead of a formyl group.
1-Boc-4-piperidone: Contains a ketone group at the 4-position of the piperidine ring.
1-Boc-3-hydroxypiperidine: Contains a hydroxyl group instead of a formyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and synthetic utility compared to other piperidine derivatives.
Propiedades
Fórmula molecular |
C13H23NO3 |
|---|---|
Peso molecular |
241.33 g/mol |
Nombre IUPAC |
tert-butyl 3-ethyl-3-formylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-5-13(10-15)7-6-8-14(9-13)11(16)17-12(2,3)4/h10H,5-9H2,1-4H3 |
Clave InChI |
ARLSPLFKEWLKJB-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCCN(C1)C(=O)OC(C)(C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


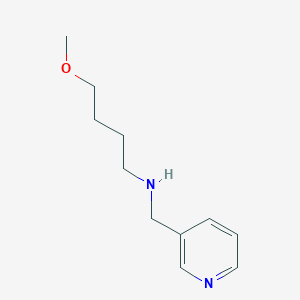
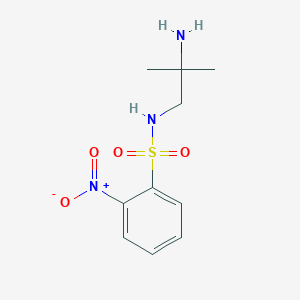
![1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13301498.png)
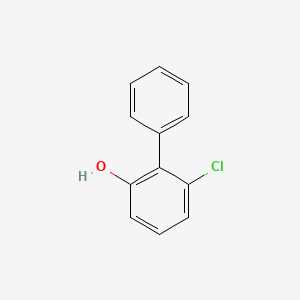
![2-Cyclobutylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13301510.png)
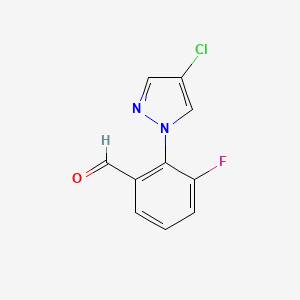
![N-{2-[(1-cyclopropylethyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13301514.png)
![2-[5-(4-Fluoro-phenyl)-isoxazol-3-yl]-ethylamine](/img/structure/B13301520.png)
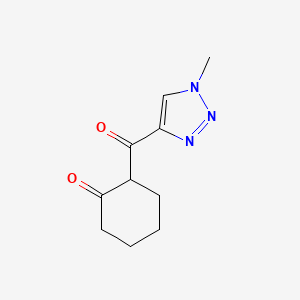
![[3-(Difluoromethyl)phenyl]methanethiol](/img/structure/B13301532.png)


![1-[(2-Bromothiophen-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13301568.png)
![2-{[(4-Cyanophenyl)methyl]amino}acetamide](/img/structure/B13301570.png)
